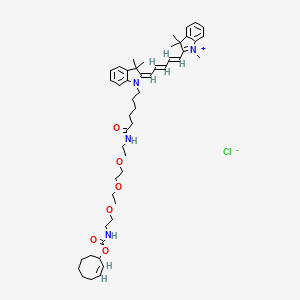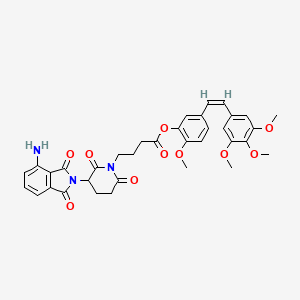
PROTAC tubulin-Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC tubulin-Degrader-1, also known as compound W13, is a proteolysis-targeting chimera (PROTAC) designed to target and degrade tubulin. Tubulin is a protein that forms microtubules, which are essential components of the cell cytoskeleton. This compound has shown significant antitumor activity, particularly against human lung cancer .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PROTAC tubulin-Degrader-1 are not explicitly documented. the general approach for producing PROTACs involves large-scale organic synthesis techniques, purification processes such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
PROTAC tubulin-Degrader-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound facilitates the ubiquitination of tubulin, leading to its degradation by the proteasome .
Common Reagents and Conditions
The common reagents involved in the degradation process include the PROTAC compound itself, the target protein (tubulin), and the E3 ubiquitin ligase. The conditions typically involve physiological pH and temperature, as these reactions occur within living cells .
Major Products Formed
The major product formed from the reaction involving this compound is ubiquitinated tubulin, which is subsequently degraded by the proteasome into smaller peptides .
科学的研究の応用
PROTAC tubulin-Degrader-1 has several scientific research applications:
作用機序
PROTAC tubulin-Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to tubulin, leading to the ubiquitination and subsequent degradation of tubulin by the proteasome. This process disrupts the microtubule network within cells, inhibiting cell division and inducing cell death . The molecular targets involved include tubulin and the E3 ubiquitin ligase, while the pathways affected include the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
PROTAC tubulin-IN-1: Another tubulin-targeting PROTAC with similar antitumor activity.
Uniqueness
PROTAC tubulin-Degrader-1 is unique in its specific targeting of tubulin for degradation, which distinguishes it from other tubulin inhibitors that merely block tubulin function without degrading the protein. This degradation mechanism offers a more effective approach to disrupting tubulin function and inhibiting cancer cell proliferation .
特性
分子式 |
C35H35N3O10 |
|---|---|
分子量 |
657.7 g/mol |
IUPAC名 |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate |
InChI |
InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10- |
InChIキー |
GIQODPMFMFJXTJ-KHPPLWFESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



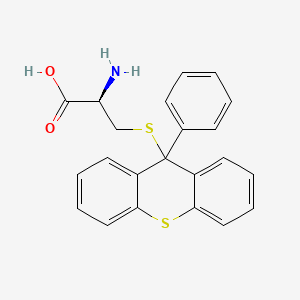
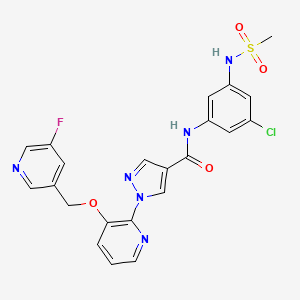
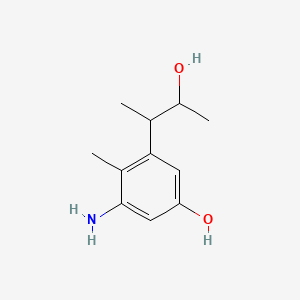
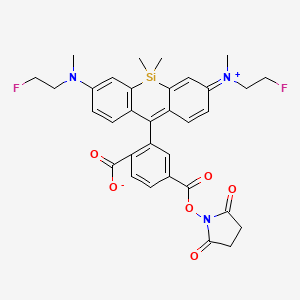
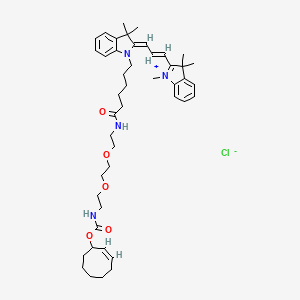
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
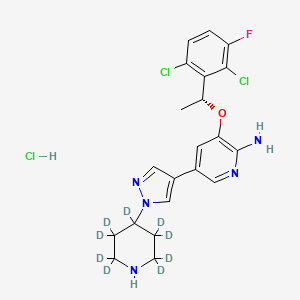
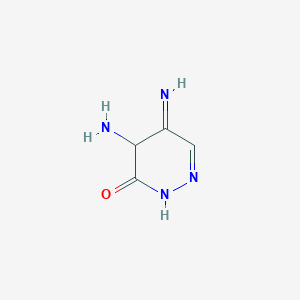

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)


